molecular formula C11H15NO2 B016535 Methyl 3-(benzylamino)propanoate CAS No. 23574-01-8

Methyl 3-(benzylamino)propanoate

Cat. No. B016535
CAS RN: 23574-01-8
M. Wt: 193.24 g/mol
InChI Key: MVZIUHUSHIYYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06881733B1

Procedure details

A solution of 55 mL (0.50 mole) benzylamine in 250 mL methanol was cooled in an ice bath. A solution of 54 mL (0.60 mole) methyl acrylate in 50 mL methanol was added dropwise over 30 minutes. The reaction mixture was then allowed to warm gradually to room temperature. After about 96 hours the reaction mixture was concentrated under reduced pressure and the residue vacuum distilled to provide 74.6 gm (77%) of the desired compound in two fractions.
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([O:13][CH3:14])(=[O:12])[CH:10]=[CH2:11]>CO>[CH2:1]([NH:8][CH2:11][CH2:10][C:9]([O:13][CH3:14])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
55 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
54 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After about 96 hours the reaction mixture was concentrated under reduced pressure
Duration
96 h
DISTILLATION
Type
DISTILLATION
Details
the residue vacuum distilled

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 74.6 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.